molecular formula C3H5F3N2O B3169037 3,3,3-Trifluoropropanehydrazide CAS No. 934171-99-0

3,3,3-Trifluoropropanehydrazide

Cat. No.: B3169037
CAS No.: 934171-99-0
M. Wt: 142.08 g/mol
InChI Key: SIBFPPHRYSRRKB-UHFFFAOYSA-N
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Description

3,3,3-Trifluoropropanehydrazide is an organic compound with the molecular formula C3H5F3N2O It is characterized by the presence of three fluorine atoms attached to the first carbon of the propane chain and a hydrazide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3,3-Trifluoropropanehydrazide typically involves the reaction of 3,3,3-trifluoropropanoic acid with hydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows: [ \text{CF}_3\text{CH}_2\text{COOH} + \text{NH}_2\text{NH}_2 \rightarrow \text{CF}_3\text{CH}_2\text{CONHNH}_2 + \text{H}_2\text{O} ]

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 3,3,3-Trifluoropropanehydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the hydrazide group to other functional groups.

    Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoropropanoic acid derivatives, while reduction could produce amines or other reduced forms.

Scientific Research Applications

3,3,3-Trifluoropropanehydrazide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 3,3,3-Trifluoropropanehydrazide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity towards these targets, leading to desired biological or chemical outcomes. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

  • 3,3,3-Trifluoropropanoic acid
  • 3,3,3-Trifluoropropylamine
  • 3,3,3-Trifluoropropanol

Comparison: 3,3,3-Trifluoropropanehydrazide is unique due to the presence of both the trifluoromethyl group and the hydrazide functional group. This combination imparts distinct chemical properties and reactivity compared to similar compounds. For instance, while 3,3,3-Trifluoropropanoic acid is primarily an acid, the hydrazide derivative can participate in a broader range of reactions, including those involving nitrogen-based functional groups.

Properties

IUPAC Name

3,3,3-trifluoropropanehydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5F3N2O/c4-3(5,6)1-2(9)8-7/h1,7H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIBFPPHRYSRRKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)NN)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

934171-99-0
Record name 3,3,3-trifluoropropanehydrazide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Ethyl-3,3,3-trifluoropropanoate (2.5 g, 0.016 mol) and hydrazine monohydrate (1.2 g, 0.024 mol) were heated to reflux for 1 hour. The reaction mixture was concentrated under reduced pressure and the residue was treated with toluene (100 ml×3) to azeotrope hydrazine in excess.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 3,3,3-trifluoro-propionic acid methyl ester (24.6 g, 173 mmol) in methanol (173 mL) was treated with hydrazine hydrate (8.4 mL, 173 mmol). The resulting mixture was then heated under reflux for 16 h and filtered. The filtrate was adsorbed on silica, evaporated and chromatographed (SiO2, dichloromethane:methanol=95:5 to 90:10). The title compound (14.2 g, 58%) was obtained as a white solid. MS: m/e=142.1 [M]+.
Quantity
24.6 g
Type
reactant
Reaction Step One
Quantity
8.4 mL
Type
reactant
Reaction Step One
Quantity
173 mL
Type
solvent
Reaction Step One
Yield
58%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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